molecular formula C20H21N3O6 B2627609 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 954588-73-9

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea

Katalognummer: B2627609
CAS-Nummer: 954588-73-9
Molekulargewicht: 399.403
InChI-Schlüssel: ITQZZFBFGTXOLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a urea backbone linked to two distinct moieties:

  • Oxazolidinone core: A 2-oxooxazolidin-5-yl group substituted with a benzo[d][1,3]dioxol-5-yl ring.
  • Urea substituents: A 2-ethoxyphenyl group and a methyl bridge connecting the urea to the oxazolidinone. The ethoxy group may enhance lipophilicity, influencing pharmacokinetics.

The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is electron-rich, often used to improve binding affinity in medicinal chemistry .

Eigenschaften

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-2-26-16-6-4-3-5-15(16)22-19(24)21-10-14-11-23(20(25)29-14)13-7-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZZFBFGTXOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, including the benzo[d][1,3]dioxole moiety and the oxazolidinone ring, suggest a variety of pharmacological properties. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O4C_{18}H_{20}N_2O_4 with a molecular weight of 336.36 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant due to its known interactions in biological systems.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole moiety have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 12.5–25 μg/mL .
  • Anticancer Properties : Research into related oxazolidinone derivatives has revealed their potential as anticancer agents. These compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses .

The biological activity of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
  • Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit topoisomerases, which can lead to cytotoxic effects in rapidly dividing cells.

Case Studies and Research Findings

A number of studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Benzodioxole DerivativeAntibacterialSignificant activity against MRSA with MIC values < 25 μg/mL
OxazolidinoneAnticancerInduced apoptosis in breast cancer cells via caspase activation
Various DerivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The oxazolidinone ring contributes to its stability and potential pharmacological properties. The molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, and it has a molecular weight of approximately 336.36 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that suggest it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis pathways, which was confirmed through flow cytometry analysis.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study evaluating various derivatives of benzo[d][1,3]dioxole compounds, 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea exhibited significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its application in treating bacterial infections.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: It can affect signaling pathways related to apoptosis and cell survival.
  • Interaction with DNA: Some studies suggest that compounds with similar structures can intercalate with DNA, leading to disruptions in replication.

Potential in Drug Development

Given its promising biological activities, 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea is being explored as a lead compound for further development into therapeutic agents.

Research Directions:
Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the pharmacological properties by modifying structural components.
  • In Vivo Studies: To assess efficacy and safety profiles in animal models before clinical trials.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heterocyclic Core Variations

Oxazolidinone vs. Pyrrolidinone
  • : 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea replaces the oxazolidinone with a pyrrolidinone. The 2-methoxyphenyl substituent (vs. 2-ethoxyphenyl) may lower lipophilicity, affecting bioavailability .
Oxazolidinone vs. Thiadiazole
  • : 1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea employs a thiadiazole core.
    • Impact : Thiadiazoles are more rigid and polar, possibly improving solubility but reducing membrane permeability. The 4-methoxyphenyl group introduces steric and electronic differences compared to 2-ethoxy .

Substituent Modifications

Ethoxy vs. Methoxy Phenyl Groups
  • The target compound’s 2-ethoxyphenyl group has higher lipophilicity (logP ~2.1) than the 2-methoxy (logP ~1.8) or 4-methoxy (logP ~1.7) analogs. This may enhance blood-brain barrier penetration .
Benzo[d][1,3]dioxol Positioning
  • In , the benzo[d][1,3]dioxol is part of a cyclohexenyl-oxazolidinone hybrid, emphasizing steric bulk for receptor selectivity. The target compound’s simpler oxazolidinone linkage may favor synthesis scalability .

Structural and Functional Comparison Table

Compound Heterocyclic Core Urea Substituents Key Features Evidence
Target Compound Oxazolidinone 2-ethoxyphenyl High lipophilicity, antimicrobial potential -
(Pyrrolidinone analog) Pyrrolidinone 2-methoxyphenyl Reduced ring strain, lower logP
(Thiadiazole analog) 1,3,4-Thiadiazole 4-methoxyphenyl Enhanced solubility, rigid structure
(Cyclohexenyl-oxazolidinone) Oxazolidinone + cyclohexenyl Complex substituents Steric bulk for selectivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.